N-(furan-2-ylmethyl)-4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)benzamide
Description
This compound is a benzamide derivative featuring a pyrimido[5,4-b]indole scaffold substituted with methoxy, thioxo, and furan-2-ylmethyl groups. The 8-methoxy group enhances electron density and may influence binding interactions, while the thioxo group at position 2 introduces hydrogen-bonding capabilities. The furan-2-ylmethyl substituent on the benzamide moiety contributes to lipophilicity and steric effects, which are critical for pharmacokinetic properties.
Synthesis of such compounds typically involves multi-step reactions, including cyclocondensation of substituted indoles with pyrimidine precursors, followed by benzamide coupling. Characterization via ¹H NMR, IR, and mass spectrometry is standard, as seen in structurally related pyrimidoindole derivatives . X-ray crystallography has been employed to confirm the molecular geometry of analogs, such as 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, highlighting the planar nature of the fused ring system .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-31-16-8-9-19-18(11-16)20-21(26-19)23(30)28(24(33)27-20)13-14-4-6-15(7-5-14)22(29)25-12-17-3-2-10-32-17/h2-11,26H,12-13H2,1H3,(H,25,29)(H,27,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECYCAIISNFRIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- Furan ring : Contributes to its biological reactivity.
- Pyrimido[5,4-b]indole moiety : Associated with various pharmacological activities.
- Benzamide group : Known for its role in modulating biological pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- A derivative of the pyrimido[5,4-b]indole framework demonstrated significant cytotoxicity against human leukemia cells, inducing apoptosis through mitochondrial pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | HL60 (Leukemia) | 12.5 | Apoptosis induction |
| Derivative B | MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has shown promising results against various bacterial strains:
- Studies indicate that related compounds exhibit strong activity against biofilms formed by both Gram-positive and Gram-negative bacteria. The presence of the furan and thioxo groups enhances this activity .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6 mg/ml |
| Escherichia coli | 8 mg/ml |
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties:
- Research indicates that related thioxo derivatives can inhibit cyclooxygenase enzymes (COX-I and COX-II), which are pivotal in inflammatory processes .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit COX enzymes, reducing prostaglandin synthesis and inflammation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
- Biofilm Disruption : The furan moiety may interfere with bacterial adhesion and biofilm formation.
Case Studies
A notable study explored the effects of a structurally similar compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner while sparing normal cells . This selectivity is crucial for therapeutic applications.
Scientific Research Applications
The compound N-(furan-2-ylmethyl)-4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)benzamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and drug development. This article explores its applications, particularly in medicinal chemistry, focusing on its potential therapeutic effects and mechanisms of action.
Anticancer Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of pyrimidine and indole have been explored for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The specific compound may share similar mechanisms, targeting pathways involved in cell proliferation and survival.
Antimicrobial Properties
The furan ring is often associated with antimicrobial activity. Compounds containing furan derivatives have shown efficacy against various bacterial strains and fungi. The unique structure of this compound may enhance its ability to penetrate microbial cell walls and disrupt cellular functions.
Neuroprotective Effects
Some studies have highlighted the neuroprotective potential of compounds with indole and pyrimidine structures. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels or reducing oxidative stress.
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds suggest that this compound could modulate inflammatory pathways, potentially benefiting conditions such as arthritis or other inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Anticancer | Pyrimidine derivatives | Inhibition of cell proliferation |
| Antimicrobial | Furan derivatives | Disruption of microbial cell wall |
| Neuroprotective | Indole-based compounds | Modulation of neurotransmitter systems |
| Anti-inflammatory | Thiazolidinone derivatives | Inhibition of pro-inflammatory cytokines |
Notable Research Insights
- A study published in Molecular Pharmacology highlights the synthesis and biological evaluation of pyrimidine derivatives that demonstrate potent anticancer activity against various human tumor cell lines .
- Another research article discusses the design of new compounds based on furan and indole frameworks, emphasizing their potential as antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares structural similarities with several classes of heterocyclic benzamides. Key analogs and their distinguishing features are summarized below:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The furan-2-ylmethyl group in the target compound reduces logP compared to thieno analogs (e.g., 4-methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide, logP = 3.8) .
- Solubility: The thioxo group may improve aqueous solubility via hydrogen bonding, contrasting with less polar analogs like N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxy-5-nitrobenzamide .
- Metabolic Stability: Methoxy groups are prone to demethylation, whereas trifluoromethyl substituents (as in thieno derivatives) resist metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
